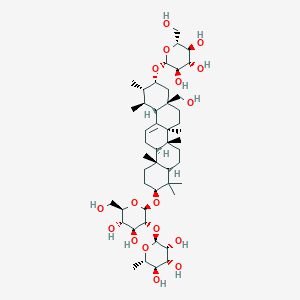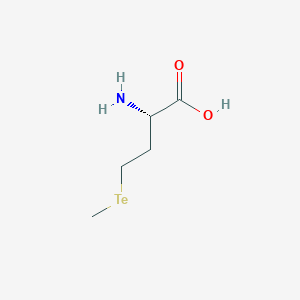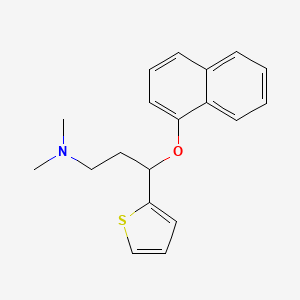
(S)-(+)-N,N-二甲基-3-(1-萘氧基)-3-(2-噻吩基)丙胺
概述
描述
The compound "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" is a molecule of interest in the field of organic chemistry, particularly in the synthesis and study of novel compounds with potential pharmacological activities. Its synthesis and properties have been explored to understand its chemical behavior and potential applications in various domains, excluding its drug use and dosage or side effects.
Synthesis Analysis
The synthesis of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" involves several key steps, including the reaction of (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with a series of acyl chlorides to produce novel acyl derivatives. This process is characterized by reactions that maintain the chiral purity of the compound and involve factors such as temperature, base, catalyst, and solvent volume (Jing, 2010); (Suthrapu et al., 2009).
Molecular Structure Analysis
The molecular structure of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" and its derivatives has been elucidated using techniques like 1H NMR, IR, and MS. These analyses confirm the structure of the synthesized compounds and provide insights into their molecular configurations and the effect of various substituents on the compound's properties (Li, 2011).
Chemical Reactions and Properties
The compound exhibits reactivity typical of aromatic amides and propanamines, engaging in reactions that modify its functional groups or molecular backbone. These reactions include N-acylation and N-alkylation, expanding the range of its chemical properties and potential applications. The interaction of functional groups within its structure influences its chemical behavior and reactivity patterns (Egli, Dunitz, & Wallis, 1986).
Physical Properties Analysis
The physical properties of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" derivatives, such as solubility, melting points, and glass transition temperatures, are influenced by the nature of the substituents and the overall molecular structure. These properties are critical for determining the compound's suitability for specific applications, including material science and pharmacological research (Yang & Chen, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and interactions with biological molecules, are central to understanding the compound's potential applications. Studies have highlighted its role as a precursor in the synthesis of more complex molecules, underscoring its utility in organic synthesis and medicinal chemistry research (Chen, Liu, & Yang, 1989).
科学研究应用
合成和化学性质
- 衍生物的设计和合成:设计并合成了新型N-甲基-3-(1-萘氧基)-3-(2-噻吩基)丙胺酰衍生物,涉及与一系列酰氯反应,通过1H NMR、IR和MS技术进行表征。这些衍生物在开发具有不同性质的新化合物方面具有潜在应用(Z. Jing, 2010)。
- 合成参数的研究:对温度、碱、催化剂和溶剂体积等关键参数进行了系统研究,重点是保持手性纯度,以合成这种化合物(Sashikanth Suthrapu et al., 2009)。
药物研究
- 生化药理学:LY227942,一种与(S)-(+)-N,N-二甲基-3-(1-萘氧基)-3-(2-噻吩基)丙胺相关的化合物,已被研究作为抗抑郁药物的潜在候选。它是大鼠脑突触小体制备物中单胺摄取的竞争性抑制剂,影响着5-羟色胺和去甲肾上腺素的摄取(D. Wong et al., 1988)。
- 用于药物生产的生物转化:采用热带假丝酵母对相关化合物进行对映选择还原,生产(S)-度洛西汀合成中的关键中间体,表现出高产率和对映选择性(P. Soni, U. Banerjee, 2005)。
材料科学和分析应用
- 荧光染料合成:合成了具有烷氧基硅烷基的新型荧光染料,涉及3-(三乙氧基硅基)-1-丙胺与特定酐的缩合反应。对这些染料进行了荧光性质表征,表明在材料科学中具有潜在应用(M. Danko et al., 2012)。
- 色谱分析:开发了一种用于分析S-度洛西汀合成中间体的高效液相色谱方法,包括相关化合物,展示了在药物分析中的实用性(P. Soni, T. Mariappan, U. Banerjee, 2005)。
属性
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTURWWGPMTABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468814 | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | |
CAS RN |
132335-46-7 | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)
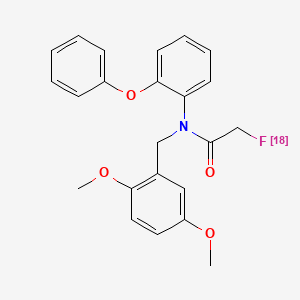
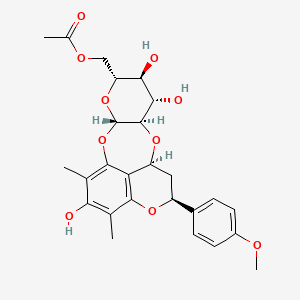
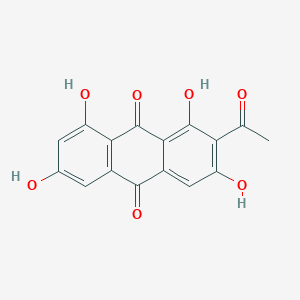
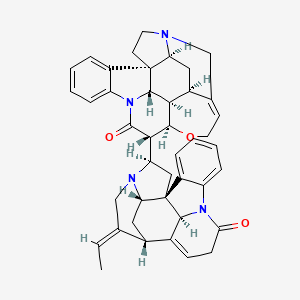
![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)
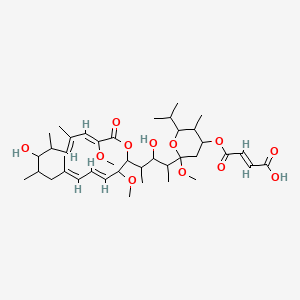
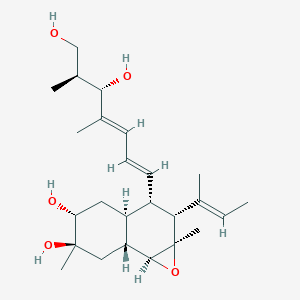
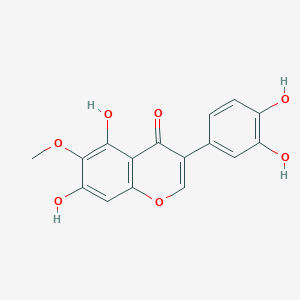
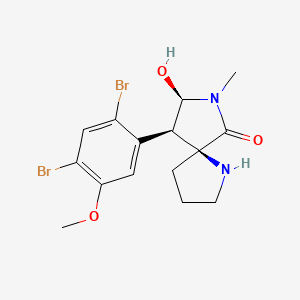
![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
